
5-(Pyridin-4-yl)pentanamide
Overview
Description
5-(Pyridin-4-yl)pentanamide is a compound that has been studied for its potential therapeutic applications . It has been evaluated as a D3 receptor ligand, which could make it relevant in the context of substance use disorders .
Synthesis Analysis
The synthesis of 5-(Pyridin-4-yl)pentanamide involves the amidation of 4-oxopentanoic acid and 4-aminopyridine . This compound has been used in the synthesis of functionalized 5-(4-arylpiperazin-1-yl)-N-arylpentanamides, which are potent D3 ligands .Chemical Reactions Analysis
5-(Pyridin-4-yl)pentanamide has been used in the construction of pyridinium/N-chloramine polysiloxane on cellulose for synergistic biocidal application . It has also been involved in the assembly of entangled coordination polymers from reactions of Co(ii) or Ni(ii) salts with 5-(pyridin-4-yl)isophthalic acid .Scientific Research Applications
Synthesis and Antimicrobial Activity : A study by Joshi (2015) discusses the synthesis of dihydropyridine derivatives from 3-Aryl-2-isobutanoyl-N-phenyl-acrylamide and 4Methyl-3-oxo-N-phenyl-pentanamide. These compounds, which include variations of 5-(Pyridin-4-yl)pentanamide, were screened for their antimicrobial activities.
Formation in Beckmann Rearrangement : Research by Savel'ev et al. (2016) details the formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides from cycloalkanone oximes. These compounds, closely related to 5-(Pyridin-4-yl)pentanamide, were obtained through heating in polyphosphoric acid.
Electrochemical Sensing Applications : A 2020 study by Sivasankaran et al. explains how dipicolylamine-zinc(II) complexes, involving derivatives of 5-(Pyridin-4-yl)pentanamide, enabled the selective electrochemical detection of phosphate in water.
In Vivo Monitoring of H2O2 : Luo et al. (2022) discuss the use of derivatives of 5-(Pyridin-4-yl)pentanamide for in vivo monitoring of hydrogen peroxide in the brain, highlighting its potential application in understanding diseases like Parkinson's.
Antimycobacterial Activity : A study by Navarrete-Vázquez et al. (2007) synthesized and evaluated pyridine derivatives, including 5-(Pyridin-4-yl)pentanamide, for their antimycobacterial activity, finding some to be significantly more active than traditional drugs against drug-resistant strains.
Powder X-ray Diffraction : Wang et al. (2015) used X-ray powder diffraction to analyze the structure of 5-Chloro-N-(4-nitrophenyl)pentanamide, a related compound, providing insights into its crystalline structure.
Anticholinergic Activity : Research by Oyasu et al. (1994) on the synthesis and anticholinergic activity of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide demonstrates the pharmacological potential of such compounds.
Sky-Blue-Emitting Ir(III) Phosphors : A study by Chang et al. (2013) explored the use of pyridyl pyrimidine derivatives, including 5-(Pyridin-4-yl)pentanamide, in creating sky-blue-emitting phosphors for OLED applications.
Mechanism of Action
properties
IUPAC Name |
5-pyridin-4-ylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-10(13)4-2-1-3-9-5-7-12-8-6-9/h5-8H,1-4H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLTWYMYRXOOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543800 | |
| Record name | 5-(Pyridin-4-yl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84200-11-3 | |
| Record name | 5-(Pyridin-4-yl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





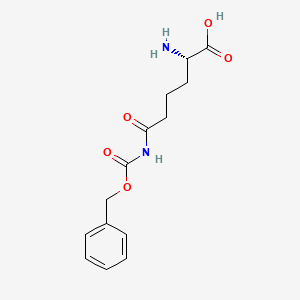
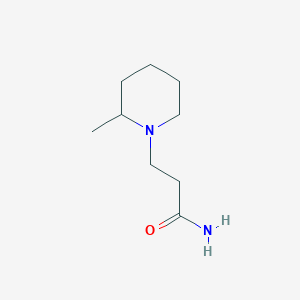
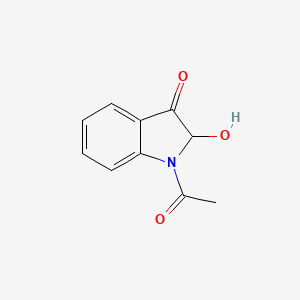

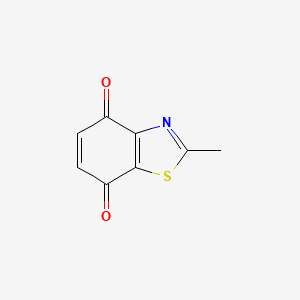
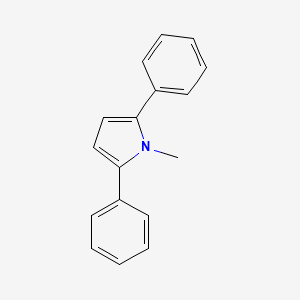



![2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B3359178.png)

